(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide, commonly referred to as AZ3451, is a potent and selective antagonist of protease-activated receptor 2 (PAR2) []. This classification highlights its role in modulating the biological activities associated with PAR2, a G-protein coupled receptor involved in inflammatory responses and various physiological processes [, , , , , , , , ]. AZ3451 serves as a valuable tool in scientific research, enabling the exploration of PAR2 function and its potential as a therapeutic target for diseases like osteoarthritis, atherosclerosis, and hyperuricemia-induced renal injury [, , , , ].
AZ3451 is a synthetic organic compound classified as a negative allosteric modulator of protease-activated receptor 2 (PAR2). This compound functions by preventing receptor activation and subsequent signaling pathways, making it significant in the context of inflammatory diseases, particularly those involving arthritic joint inflammation and peripheral tissue reactions. The IUPAC name of AZ3451 is 2-(6-bromanyl-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide. Its molecular formula is C30H27BrN4O3, with a molecular weight of 571.46 g/mol. The compound's CAS number is 2100284-59-9, and it is identified in various databases including PubChem and the RCSB Protein Data Bank (PDB) .
AZ3451 was developed through DNA-encoded library technology screening, which allows for the identification of novel compounds with potential biological activity. The synthesis involves complex organic chemistry techniques to construct its multi-ring structure, incorporating various functional groups that confer its pharmacological properties. The detailed synthetic pathway has not been explicitly documented in the available literature, but it typically involves strategic coupling reactions and functional group modifications to achieve the final product .
The molecular structure of AZ3451 features several key components:
AZ3451 primarily acts through its binding to PAR2, inhibiting various downstream signaling pathways associated with receptor activation. In vitro studies have demonstrated that it effectively blocks peptide-induced phosphorylation of extracellular signal-regulated kinase (ERK) and β-arrestin recruitment at concentrations as low as 23 nM . This inhibition mechanism underscores its potential therapeutic applications in managing conditions characterized by excessive PAR2 activity.
The mechanism by which AZ3451 exerts its effects involves:
The IC50 value for AZ3451's inhibition of PAR2 is reported at approximately 23 nM, indicating its potent activity compared to other known modulators .
AZ3451 possesses several notable physical and chemical properties:
AZ3451 has significant potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3